molecular formula C15H20N4O B2776864 2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2097864-99-6

2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2776864
CAS No.: 2097864-99-6
M. Wt: 272.352
InChI Key: XMZPRCCBFURPOK-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a synthetic small molecule designed for pharmaceutical and biochemical research. Its structure incorporates a pyrazole core linked to a 3-pyridyl group and a 2,2-dimethylpropanamide (pivalamide) terminus. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several approved drugs . Specifically, pyrazole-containing compounds have demonstrated significant potential as anti-inflammatory and anticancer agents, with mechanisms of action that can include cyclooxygenase (COX) inhibition and the induction of cell cycle arrest or apoptosis in various cancer cell lines . The inclusion of the pyridine ring is a common feature in many bioactive molecules, often contributing to hydrogen bonding and coordination with biological targets . This molecular architecture suggests the compound is a valuable candidate for investigating new pathways in oncology and immunology. Researchers can utilize this compound as a building block in drug discovery, a potential pharmacophore for target identification, or a lead compound for further optimization. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-7-8-19-11-13(10-18-19)12-5-4-6-16-9-12/h4-6,9-11H,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZPRCCBFURPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing pyridine and pyrazole moieties. These compounds have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, the presence of the pyrazole ring has been associated with the inhibition of kinases involved in cancer progression .

Anti-inflammatory Properties

The compound's structure suggests possible anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators . This application could be crucial for developing treatments for chronic inflammatory diseases.

Neuroprotective Effects

Neuroprotection is another promising application area for this compound. Studies have suggested that derivatives with similar structural characteristics can protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential therapeutic roles in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Inhibition of Specific Enzymes

A study examined the inhibition of phospholipase A2 (PLA2) by cationic amphiphilic drugs, including compounds structurally related to 2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide. The findings indicated that these compounds could predict drug-induced phospholipidosis, highlighting their importance in drug safety assessments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and pyrazole rings can significantly influence potency and selectivity against specific biological targets. For example, varying the substituents on the pyridine ring has been shown to enhance anticancer activity .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) 2,2-Dimethyl-N-{2-[2-(1H-Pyrazol-1-yl)ethoxy]ethyl}propanamide (BK81102)
  • Molecular Formula : C₁₂H₂₁N₃O₂ (MW: 239.31 g/mol).
(b) (S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(Methylthio)ethyl)-3-(Pyridin-3-yl)-1H-Pyrazol-5-yl)oxy)propyl)-3-(4-Fluorophenyl)propanamide (Compound 4, )
  • Structure : Shares the pyridin-3-yl-substituted pyrazole core but includes additional substituents (dichlorophenyl, methylthioethyl) and a fluorophenyl-propanamide chain.
  • Physical Properties : Melting point 117–118°C; higher complexity likely increases rigidity and melting point compared to the target compound .
(c) 3-[3-(2-Pyridyl)-1H-Pyrazol-1-yl]propanamide (–7)
  • Crystallography : Molecules form linear chains via N–H⋯N and N–H⋯O hydrogen bonds, a feature that may differ in the target compound due to its ethyl linker and dimethyl group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound Not Provided Not Provided Not Reported Pyridin-3-yl, dimethylpropanamide
BK81102 () C₁₂H₂₁N₃O₂ 239.31 Not Reported Ethoxyethyl linker, pyrazole
Compound 4 () C₂₈H₂₈Cl₂FN₅O₂S 600.52 117–118 Dichlorophenyl, methylthioethyl
3-[3-(2-Pyridyl)-1H-Pyrazol-1-yl]propanamide C₁₁H₁₂N₄O 216.24 Not Reported Pyridin-2-yl, shorter chain
Netupitant () C₃₀H₃₂F₆N₄O 578.59 235–238 Trifluoromethylphenyl, piperazine

Biological Activity

2,2-Dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{15}H_{22}N_4
  • Molecular Weight : 274.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound exhibits selective toxicity towards cancer cells, suggesting its potential as an anticancer agent.

The mechanism of action for compounds like this compound often involves the inhibition of key signaling pathways associated with cancer proliferation and survival:

  • Aurora Kinase Inhibition : Compounds with similar structures have been shown to inhibit Aurora-A kinase, a critical regulator of cell division. For instance, an analog demonstrated an IC50 value of 0.067 µM against this target, indicating potent activity .
  • CDK Inhibition : Cyclin-dependent kinases (CDKs) are also targeted by pyrazole derivatives, with some compounds showing IC50 values as low as 25 nM .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound may exhibit anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that certain pyrazole compounds can reduce levels of TNF-alpha and IL-6, which are pivotal in inflammatory responses .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into their therapeutic potential:

  • Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anticancer properties, revealing that modifications in the pyrazole ring and side chains significantly influenced their activity against various cancer cell lines .
  • Evaluation of Autophagy Induction : Another investigation focused on the autophagic effects induced by pyrazole-based compounds on A549 lung cancer cells, demonstrating that specific structural features were crucial for enhancing autophagy without triggering apoptosis .

Q & A

Q. What are the recommended methods for synthesizing 2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide?

Answer: The synthesis involves multi-step reactions, typically starting with coupling pyridinyl-pyrazole intermediates with propanamide derivatives. Key steps include:

  • Step 1 : Preparation of the pyridinyl-pyrazole moiety via nucleophilic substitution or cyclocondensation reactions.
  • Step 2 : Functionalization of the ethyl linker group (e.g., bromination or tosylation) to enable amide bond formation.
  • Step 3 : Coupling with 2,2-dimethylpropanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield
Pyrazole formation3-Pyridinecarboxaldehyde, hydrazine hydrate, reflux in ethanol70–80%
Amide couplingEDC, HOBt, DMF, room temperature, 12 h60–75%

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm backbone connectivity and substituent positions (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ calculated for C16_{16}H21_{21}N4_4O: 295.18).
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software for resolving bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Answer: Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance pyrazole formation efficiency.
  • Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 12 h to 30 min) while maintaining yields .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMSO) to improve solubility of intermediates.
  • In-line Analytics : Employing HPLC or GC-MS to monitor reaction progress in real time .

Q. Key Parameters Table :

ParameterOptimal Range
Temperature60–80°C (pyrazole cyclization)
pH7–8 (amide coupling)
Catalyst Loading5–10 mol% Pd/C

Q. What experimental approaches are used to resolve contradictions in spectroscopic data?

Answer: Discrepancies in NMR or MS data can arise from impurities, tautomerism, or dynamic effects. Mitigation steps include:

  • 2D NMR Techniques : HSQC and HMBC to assign overlapping signals (e.g., distinguishing pyridinyl and pyrazole protons) .
  • Elemental Analysis : Cross-checking calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .
  • Dynamic Light Scattering (DLS) : Detecting aggregates or particulates that may skew spectroscopic results.

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer: SAR studies require systematic modification of functional groups:

  • Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance binding affinity.
  • Amide Linker Variation : Replace the ethyl linker with propyl or cyclic amines to assess steric effects.
  • Biological Assays : Test analogs against kinase panels (e.g., EGFR, JAK2) or cytotoxicity screens (e.g., IC50_{50} in cancer cell lines) .

Q. Example SAR Design Table :

ModificationBiological TargetAssay Type
Pyridin-3-yl → Pyridin-2-ylEGFR kinaseInhibition (IC50_{50})
Ethyl linker → Propyl linkerApoptosis markersFlow cytometry

Q. What strategies are effective for identifying molecular targets of this compound?

Answer:

  • Chemoproteomics : Use photoaffinity labeling with biotinylated analogs to pull down interacting proteins .
  • Computational Docking : Molecular docking simulations (e.g., AutoDock Vina) against kinase or GPCR libraries .
  • CRISPR-Cas9 Screening : Genome-wide knockout screens to identify resistance-conferring genes .

Q. How should chemical stability studies be conducted under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2_2O2_2) conditions at 37°C.
  • HPLC Stability Monitoring : Track degradation products over 24–72 h .
  • Solid-State Stability : Assess hygroscopicity and thermal stability via TGA/DSC .

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